molecular formula C15H14N4O2 B2456467 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1448121-77-4

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2456467
CAS No.: 1448121-77-4
M. Wt: 282.303
InChI Key: BKMGFGDIFKAOOA-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound that features a combination of pyridine, pyrazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Pyridine Substitution: The pyrazole derivative is then subjected to a substitution reaction with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Furan Carboxamide Formation: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Palladium catalysts (Pd/C) for cross-coupling reactions, bases like triethylamine (TEA) for amide coupling.

Major Products

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.

    Biology: It has been investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: The compound shows promise as a lead molecule in the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: This compound features a thiophene ring instead of a furan ring, which may alter its electronic properties and biological activity.

    N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide: The benzamide derivative may exhibit different pharmacokinetic and pharmacodynamic profiles compared to the furan-2-carboxamide.

    N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyridine-2-carboxamide: This compound contains an additional pyridine ring, which could enhance its binding affinity to certain molecular targets.

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(14-2-1-11-21-14)17-8-10-19-9-5-13(18-19)12-3-6-16-7-4-12/h1-7,9,11H,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGFGDIFKAOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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